molecular formula C10H12FNO B2589657 N-(3-Fluorobenzyl)oxetan-3-amine CAS No. 1341690-67-2

N-(3-Fluorobenzyl)oxetan-3-amine

Cat. No. B2589657
CAS RN: 1341690-67-2
M. Wt: 181.21
InChI Key: WRIFUSYZPCCAHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-aminooxetanes has been reported by Brady and Carreira. They used nucleophilic addition to N,O-acetals derived from oxetan-3-one. Alkynyl, vinyl, allyl, and allenyl trifluoroborates were added effectively by use of BF 3 ·OEt 2 to open the aminal, with tetrabutylammonium bromide included to solubilize the boron reagents .


Molecular Structure Analysis

The molecular structure of “N-(3-Fluorobenzyl)oxetan-3-amine” is represented by the formula C10H12FNO . It has a molecular weight of 181.207 .


Chemical Reactions Analysis

Oxetanes, such as “N-(3-Fluorobenzyl)oxetan-3-amine”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .


Physical And Chemical Properties Analysis

“N-(3-Fluorobenzyl)oxetan-3-amine” has a molecular weight of 181.207 and a density of 1.2±0.1 g/cm3 . Its boiling point is 264.1±35.0 °C at 760 mmHg .

Safety and Hazards

“N-(3-Fluorobenzyl)oxetan-3-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity - single exposure .

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-8(4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIFUSYZPCCAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Fluorobenzyl)oxetan-3-amine

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